molecular formula C13H16F3NO2 B1403112 4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine CAS No. 1304788-13-3

4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine

Cat. No. B1403112
M. Wt: 275.27 g/mol
InChI Key: MNRIYCSWWKSBCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multistep reaction sequence . For instance, the synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles involves the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, yielding Schiff’s bases. Cyclization of these Schiff bases then yields 1,3,4-oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds like 3-(2,2,2-Trifluoroethoxy)phenylboronic acid has been elucidated using spectral analysis . The molecular formula is C8H8BF3O3, with an average mass of 219.954 Da and a monoisotopic mass of 220.051865 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-(2,2,2-Trifluoroethoxy)phenylboronic acid have been reported. It is a solid compound with a molecular weight of 219.95 .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine derivatives are known to undergo nucleophilic aromatic substitution reactions, which are a cornerstone in synthetic organic chemistry, allowing for the modification of aromatic systems and the introduction of new functional groups. These reactions are fundamental in developing new materials, agrochemicals, and pharmaceuticals, excluding their usage as drugs (Pietra & Vitali, 1972).

Antioxidant Activities

Phenolic compounds, to which phenoxy derivatives are related, exhibit significant antioxidant activities. These activities are crucial in combating oxidative stress in biological systems, contributing to the prevention of various diseases and the stabilization of food products. The understanding of such compounds' antioxidant mechanisms is essential for their application in health and food science (Naveed et al., 2018).

Biotechnological Applications

Laccases, enzymes capable of oxidizing phenolic and non-phenolic compounds, find applications in detoxifying industrial effluents and as bioremediation agents. Compounds like phenoxy derivatives can be substrates for laccases, suggesting their potential role in environmental applications such as pollution control and waste management (Couto & Herrera, 2006).

Role in Neuroprotection and Anti-inflammatory Activities

Certain piperidine derivatives have shown promise in neuroprotection and anti-inflammatory activities, offering potential pathways for treating neurodegenerative diseases and inflammation-based conditions. This highlights the importance of such compounds in medicinal chemistry and drug design, focusing on therapeutic benefits without direct usage as drugs (Singh et al., 2021).

Environmental Studies and Herbicide Research

Phenoxy herbicides, related to phenoxy derivatives, have been extensively studied for their environmental fate, behavior, and effects. Understanding the sorption and degradation mechanisms of such compounds is crucial for assessing their environmental impact and for developing more eco-friendly herbicides (Werner et al., 2012).

Safety And Hazards

The safety and hazards associated with similar compounds like 3-(2,2,2-Trifluoroethoxy)phenylboronic acid have been documented. It is classified as Eye Irritant 2 and Skin Sensitizer 1 according to the GHS classification .

properties

IUPAC Name

4-[3-(2,2,2-trifluoroethoxy)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)9-18-11-2-1-3-12(8-11)19-10-4-6-17-7-5-10/h1-3,8,10,17H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRIYCSWWKSBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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